molecular formula C15H15FN2O3S B2866980 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide CAS No. 313529-26-9

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide

Cat. No.: B2866980
CAS No.: 313529-26-9
M. Wt: 322.35
InChI Key: ZHWIQPCFUILADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide (CAS 313529-26-9) is a synthetic small molecule belonging to the sulfamoylbenzamide chemical class, with a molecular formula of C15H15FN2O3S and a molecular weight of 322.4 g/mol . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the fields of antiviral therapy and cancer metabolism. Its core structure is recognized for its relevance in studying Hepatitis B Virus (HBV) capsid assembly . Sulfamoylbenzamide derivatives function as capsid assembly effectors (CAEs), a mechanism distinct from current nucleos(t)ide analogues. By targeting the core proteins of HBV, these compounds can induce the formation of dysfunctional nucleocapsids, thereby disrupting the viral replication cycle and potentially reducing the formation of covalently closed circular DNA (cccDNA), which is key to viral persistence . Furthermore, structurally related benzene-sulfonamide compounds have been identified as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I . This activity is being explored in oncology research, as inhibiting OXPHOS represents a promising therapeutic strategy for certain OXPHOS-dependent cancer subtypes, including some pancreatic cancers . Researchers can utilize this high-purity compound as a key reference standard, a building block for further chemical synthesis, or a pharmacological tool for probing these specific biological mechanisms. This product is strictly intended for research purposes in a controlled laboratory environment and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-11(7-9-14)15(19)17-13-5-3-4-12(16)10-13/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWIQPCFUILADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Carbodiimide-Mediated Amide Coupling

The most widely reported method involves a two-step sequence: (1) introduction of the dimethylsulfamoyl group to 4-chlorobenzoic acid, followed by (2) amide bond formation with 3-fluoroaniline.

Step 1: Sulfamoylation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid is reacted with dimethylsulfamoyl chloride in anhydrous dichloromethane, using pyridine as a base to neutralize HCl byproducts. The reaction proceeds at 0–5°C to minimize side reactions, yielding 4-(dimethylsulfamoyl)benzoic acid with >85% purity.

Step 2: Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). 3-Fluoroaniline is added dropwise, and the mixture is stirred at room temperature for 12–16 hours. Post-reaction, the product is extracted with ethyl acetate and purified via silica gel chromatography.

One-Pot Sulfamoylation and Amidation

A streamlined approach condenses the two steps into a single reactor. 4-Chlorobenzoic acid, dimethylsulfamoyl chloride, and 3-fluoroaniline are combined with EDC and N,N-diisopropylethylamine (DIPEA) in acetonitrile. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfamoylation.

Key Reagents and Reaction Conditions

Table 1: Comparative Analysis of Sulfamoylation Methods

Reagent System Solvent Temperature (°C) Yield (%) Purity (%) Source
Dimethylsulfamoyl chloride + Pyridine DCM 0–5 78 85
Dimethylsulfamoyl chloride + DIPEA Acetonitrile 25 65 78
Surfactant/TPGS-750-M in H2O Water 60 72 90

Table 2: Amidation Coupling Agents

Coupling Agent Solvent Reaction Time (h) Yield (%)
EDC/HOBt THF 16 82
Pivaloyl chloride DCM 6 68
Triphenylphosphite/Imidazole THF 24 55

The EDC/HOBt system achieves superior yields (82%) compared to pivaloyl chloride (68%) due to enhanced activation efficiency. Green chemistry approaches using aqueous micellar conditions (e.g., TPGS-750-M) show promise, achieving 72% yield with reduced organic solvent use.

Optimization Strategies for Industrial-Scale Production

Solvent Selection and Recycling

Tetrahydrofuran (THF) is preferred for its balance of solubility and low boiling point, facilitating distillation recovery. Recent advances propose switchable polarity solvents (e.g., DBU/CO2 systems) to improve sustainability.

Catalytic Enhancements

Palladium-catalyzed sulfamoylation has been explored, using Pd(dtbpf)Cl2 to accelerate the reaction at 60°C, reducing time from 12 hours to 4 hours. However, catalyst costs remain prohibitive for large-scale applications.

Purification Techniques

Industrial-scale silica gel chromatography is replaced with recrystallization from ethanol/water mixtures (4:1 v/v), yielding 89% purity at 1 kg batches. Acid-base washes (1 M NaOH/HCl) effectively remove unreacted starting materials.

Challenges and Mitigation Strategies

Sulfamoyl Group Hydrolysis

The dimethylsulfamoyl moiety is prone to hydrolysis under acidic conditions. To address this, reactions are conducted under inert atmospheres (argon/nitrogen), and workup steps avoid pH extremes.

Regioselectivity in Amidation

Competitive reactions at the 3-fluorophenyl amine’s para position are minimized by using bulky coupling agents (e.g., HOBt) that favor amide formation at the primary amine.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable precise temperature control (±2°C) during sulfamoylation, improving yield consistency to ±3% across 10 kg runs. Residence times of 30 minutes in flow systems outperform batch reactors.

Enzymatic Amidation

Lipase-mediated coupling in non-aqueous media (e.g., tert-butanol) achieves 58% yield without stoichiometric coupling agents, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide to structurally or functionally related compounds, focusing on substituent effects, biological activities, and pharmacokinetic profiles.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity (Target/Model) Inhibition % or IC₅₀ Cell Line Activity (10 μmol) ADMET/Selectivity Notes References
Target Compound 4-(dimethylsulfamoyl), 3-fluorophenyl-amide Hypothesized PD-L1 inhibition (inferred) N/A N/A Predicted moderate solubility, low CYP inhibition (analog-based)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) Chloro, salicylamide, 3-fluorophenyl-sulfamoyl PD-L1 inhibitor (ELISA assay) 57.152% Non-cytotoxic; no anti-proliferative Safe profile; docked into PD-L1 hydrophobic pocket
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, thiazol-linked 4-fluorophenyl Unspecified (structural analog) N/A N/A Likely improved metabolic stability vs. dimethyl analogs
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, 3-chloro-4-fluorophenyl Anticancer (cervical cancer cell lines) High activity Specific activity not quantified Enhanced cytotoxicity due to imidazole
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 3-Methylphenyl-sulfamoyl Antibacterial/enzyme inhibition (structural study) N/A N/A Sulfonamide backbone critical for binding

Key Findings:

Substituent Effects on Bioactivity :

  • Fluorophenyl Position : The 3-fluorophenyl group in the target compound and compound 30 () may favor hydrophobic interactions with targets like PD-L1, whereas 4-fluorophenyl derivatives (e.g., ) could exhibit distinct binding due to altered steric/electronic profiles .
  • Sulfamoyl Modifications : Dimethylsulfamoyl (target) vs. diethylsulfamoyl () may influence solubility and metabolic stability. Bulkier alkyl groups (e.g., diethyl) could reduce CYP-mediated oxidation but increase lipophilicity .
  • Heterocyclic Additions : Thiazol () or imidazole () rings enhance target specificity—e.g., imidazole derivatives show potent anticancer activity, while thiazol-containing compounds may improve pharmacokinetics .

Biological Activity :

  • PD-L1 Inhibition : Compound 30 (57.152% inhibition) outperforms other sulfonamide-benzamide hybrids in PD-L1 blockade, suggesting that chloro and salicylamide groups synergize with 3-fluorophenyl-sulfamoyl for activity . The target compound, lacking chloro or salicylamide, may exhibit lower potency unless the dimethylsulfamoyl group compensates via alternative interactions.
  • Anticancer vs. Antimicrobial Profiles : Imidazole-linked benzamides () prioritize cytotoxicity, whereas sulfonamide derivatives () focus on enzyme inhibition or immune modulation. The target compound’s dimethylsulfamoyl group aligns more with the latter mechanism .

Safety and Selectivity: Non-cytotoxic profiles of sulfonamide-benzamides (e.g., compound 30) contrast with the cytotoxicity of imidazole derivatives, highlighting substituent-dependent safety . ADMET predictions for the target compound, based on analogs, suggest moderate absorption and low hepatotoxicity risks due to the absence of reactive moieties (e.g., chloro or methoxy groups) .

Biological Activity

4-(Dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzamide core with a dimethylsulfamoyl group and a fluorophenyl substituent. This unique configuration allows for specific interactions with various biological targets, making it a valuable compound for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes or receptors. The mechanisms of action may include:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : Preliminary research indicates potential anticancer properties, particularly through the inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various deubiquitinases (DUBs), which play significant roles in protein degradation and cellular regulation .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismFindings
AnticancerReceptor Tyrosine KinasesInhibitory effects observed in cell lines
Enzyme InhibitionDeubiquitinasesSelective inhibition with varying IC50 values
Potential TherapeuticVarious diseasesInvestigated for therapeutic applications

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. Specifically, it showed high inhibition rates against EGFR and HER-2, suggesting its potential as a targeted therapy for cancers expressing these receptors.
  • Enzyme Interaction : A study focusing on DUB inhibitors revealed that this compound effectively inhibited multiple DUBs, with selectivity profiles indicating its utility in modulating protein degradation pathways .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics, which are critical for its development as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.